molecular formula C13H16ClNO3 B12064883 methyl 3-chloro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate CAS No. 922529-34-8

methyl 3-chloro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate

Cat. No.: B12064883
CAS No.: 922529-34-8
M. Wt: 269.72 g/mol
InChI Key: PXIDCWJJOAXBJC-JTQLQIEISA-N
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Description

Methyl 3-chloro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate is a benzoate ester derivative featuring a chlorine substituent at the 3-position of the aromatic ring and a chiral (2S)-pyrrolidin-2-ylmethoxy group at the 4-position. This compound’s structural complexity arises from the stereochemistry of the pyrrolidine moiety and the electron-withdrawing chlorine atom, which may influence its reactivity, bioavailability, and interactions in biological or chemical systems.

Properties

CAS No.

922529-34-8

Molecular Formula

C13H16ClNO3

Molecular Weight

269.72 g/mol

IUPAC Name

methyl 3-chloro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate

InChI

InChI=1S/C13H16ClNO3/c1-17-13(16)9-4-5-12(11(14)7-9)18-8-10-3-2-6-15-10/h4-5,7,10,15H,2-3,6,8H2,1H3/t10-/m0/s1

InChI Key

PXIDCWJJOAXBJC-JTQLQIEISA-N

Isomeric SMILES

COC(=O)C1=CC(=C(C=C1)OC[C@@H]2CCCN2)Cl

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)OCC2CCCN2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-chloro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate typically involves multiple steps. One common method includes the following steps:

    Friedel-Crafts Acylation: This step involves the acylation of a benzene ring to introduce the benzoate ester group.

    Nitration and Reduction:

    Substitution Reactions:

    Pyrrolidine Ring Formation: The formation of the pyrrolidine ring through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The chloro and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups like alkyl or aryl groups.

Scientific Research Applications

Methyl 3-chloro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-chloro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate involves its interaction with specific molecular targets. The pyrrolidine ring and benzoate ester allow it to bind to enzymes or receptors, potentially inhibiting or activating their functions. The chloro and methoxy groups can also play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s core structure is comparable to sulfonylurea-based herbicides (e.g., metsulfuron methyl ester) and fluorinated pharmaceutical intermediates (e.g., derivatives in EP 4 374 877 A2). However, critical distinctions exist:

Compound Substituents Key Functional Groups Reported Use Reference
Methyl 3-chloro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate Chloro (C3), (2S)-pyrrolidinylmethoxy (C4) Benzoate ester, chiral pyrrolidine Not explicitly stated N/A
Metsulfuron methyl ester () Sulfonylurea-linked triazine (methoxy, methyl) Sulfonylurea, triazine ring Herbicide
Ethametsulfuron methyl ester () Sulfonylurea-linked triazine (ethoxy, methylamino) Sulfonylurea, triazine ring Herbicide
Example 404 in EP 4 374 877 A2 () Difluorophenyl, (2S)-pyrrolidinylmethoxy, trifluoromethyl pyrimidine Diazaspiro ring, carboxamide, fluorine groups Pharmaceutical candidate

Analysis of Differences

Agrochemical vs. Pharmaceutical Focus :

  • Sulfonylurea derivatives () target plant acetolactate synthase (ALS) enzymes, leveraging their triazine and sulfonylurea motifs for herbicidal activity . In contrast, this compound lacks these groups, suggesting divergent mechanisms or applications.
  • The compound in EP 4 374 877 A2 () includes a pyrrolidinylmethoxy group but integrates fluorine atoms and a carboxamide moiety, likely enhancing metabolic stability and target binding in drug design .

Stereochemical and Electronic Effects: The (2S)-pyrrolidinylmethoxy group in the target compound introduces chirality, which could enhance selectivity in biological interactions compared to non-chiral analogs (e.g., metsulfuron methyl ester).

Synthetic Complexity :

  • The target compound’s synthesis likely requires enantioselective methods to install the (2S)-pyrrolidine group, contrasting with the simpler triazine coupling used for sulfonylurea herbicides .

Research Findings and Implications

While direct studies on this compound are absent in the provided evidence, extrapolation from analogous compounds suggests:

  • Agrochemical Potential: The absence of sulfonylurea or triazine groups may limit herbicidal activity, but the chlorine and pyrrolidine groups could enable novel modes of action.
  • Pharmaceutical Relevance : The chiral pyrrolidine moiety aligns with trends in kinase inhibitors or GPCR-targeted drugs, as seen in EP 4 374 877 A2 .

Biological Activity

Methyl 3-chloro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate is a compound that has garnered interest in various fields due to its unique structural features and potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, potential applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

Chemical Information:

  • IUPAC Name: this compound
  • Molecular Formula: C13H16ClNO3
  • Molecular Weight: 269.72 g/mol
  • CAS Number: 922529-34-8

The compound features a pyrrolidine ring, which is known for its biological significance, attached to a benzoate ester with chloro and methoxy substituents. This structural configuration enhances its chemical reactivity and interaction with biological targets.

Mechanisms of Biological Activity

This compound exhibits several mechanisms of action that contribute to its biological activity:

  • Enzyme Interaction:
    • The compound's structure allows it to bind to specific enzymes, potentially inhibiting or activating their functions. The presence of the pyrrolidine ring may facilitate interactions with enzyme active sites.
  • Antimicrobial Properties:
    • Similar compounds have demonstrated antibacterial and antifungal activities. The chloro group is particularly noted for enhancing bioactivity against various bacterial strains by disrupting cell membrane integrity or inhibiting nucleic acid synthesis .
  • Cellular Mechanisms:
    • Alkaloids and related compounds often affect cellular processes such as protein synthesis and cell division. For instance, studies indicate that pyrrolidine derivatives can interfere with the synthesis of essential biomolecules in bacteria, leading to growth inhibition .

Antimicrobial Activity

A study focusing on pyrrolidine derivatives reported significant antimicrobial effects against Gram-positive and Gram-negative bacteria. For example:

CompoundMIC (µg/mL)Target Bacteria
This compound<125E. coli
2,6-Dipiperidino-1,4-dibromobenzene75B. subtilis
2,4,6-tripyrrolidinochlorobenzene125Pseudomonas aeruginosa

The results indicate that the presence of halogen substituents significantly enhances the antibacterial properties of these compounds .

Applications in Medicinal Chemistry

Research has identified this compound as a promising intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its unique structure allows for modifications that can lead to the development of new drugs targeting various diseases.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
Methyl 3-chloro-4-methoxybenzoateLacks pyrrolidine ringModerate antibacterial activity
Methyl 3-chloro-4-pyrrolidinylbenzoateDifferent substitution patternEnhanced enzyme inhibition

The combination of the pyrrolidine ring with chloro and methoxy groups in this compound provides a unique profile that may lead to superior biological activity compared to its analogs .

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